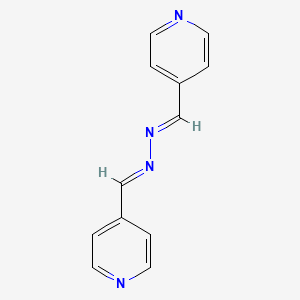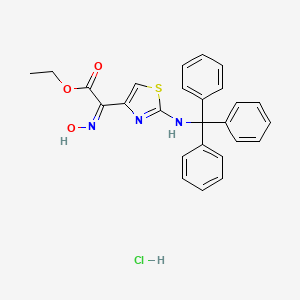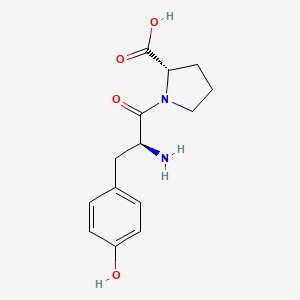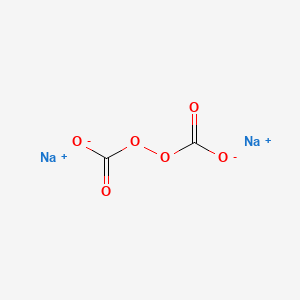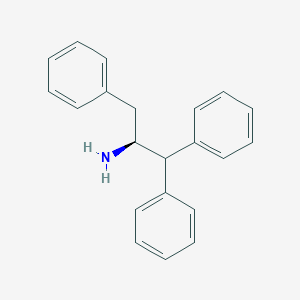
4-Chloro-5,6,7,8-tetrahydroquinoline
概要
説明
4-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of 5,6,7,8-tetrahydroquinoline . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5,6,7,8-tetrahydroquinoline is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
4-Chloro-5,6,7,8-tetrahydroquinoline has a molecular weight of 167.64 . More specific physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
4-Chloro-5,6,7,8-tetrahydroquinoline: A Comprehensive Analysis of Scientific Research Applications
Pharmacological Research: Quinoline derivatives have been studied for their potential pharmacological activities. For instance, substituted hydrazides of quinoline carboxylic acids have shown promise in pharmacological studies . It’s plausible that 4-Chloro-5,6,7,8-tetrahydroquinoline could be explored for similar pharmacological properties.
Anticancer Agent Development: Some quinoline derivatives have exhibited excellent anticancer activities . Given this, 4-Chloro-5,6,7,8-tetrahydroquinoline may serve as a scaffold for developing new anticancer agents.
Synthesis of Heterocyclic Compounds: Quinolines are key structures in the synthesis of various heterocyclic compounds . The unique structure of 4-Chloro-5,6,7,8-tetrahydroquinoline could be utilized in synthesizing novel heterocycles.
Chelating Agents: Quinoline derivatives have been applied as chelating agents due to their ability to bind metal ions . This property could be harnessed in environmental or biological applications for 4-Chloro-5,6,7,8-tetrahydroquinoline.
Fluorescent Sensing: Derivatives of quinolines have found applications in fluorescent sensing of metal ions . The chlorinated quinoline structure might be advantageous in designing sensitive fluorescent probes.
Analytical Chemistry: The chelating ability of quinolines also makes them useful in analytical chemistry for separation techniques and metal ion detection .
Safety and Hazards
4-Chloro-5,6,7,8-tetrahydroquinoline is classified as harmful. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
作用機序
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydroquinoline is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This compound interacts with acetylcholinesterase, inhibiting its activity and thereby affecting the transmission of nerve signals .
Mode of Action
4-Chloro-5,6,7,8-tetrahydroquinoline acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This results in an increase in the concentration of acetylcholine, enhancing nerve signal transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase by 4-Chloro-5,6,7,8-tetrahydroquinoline affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By preventing the breakdown of acetylcholine, this compound enhances the signal transmission in this pathway .
Result of Action
The inhibition of acetylcholinesterase by 4-Chloro-5,6,7,8-tetrahydroquinoline leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced nerve signal transmission, which can have various effects depending on the specific nerves involved .
特性
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQYSUYGGYPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449155 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
133092-34-9 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


